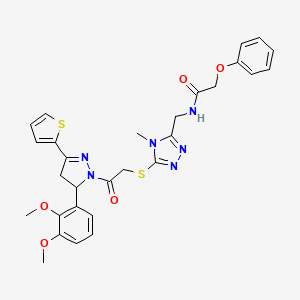![molecular formula C11H7ClN4 B2990676 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole CAS No. 109890-25-7](/img/structure/B2990676.png)
1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloropyridazin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of pyridazine and benzimidazole
Mécanisme D'action
Target of Action
It is known that imidazole derivatives interact with various targets such as monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives are generally well-studied .
Result of Action
Imidazole derivatives have been associated with various biological effects .
Action Environment
The action of imidazole derivatives can be influenced by various environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole typically involves the reaction of 6-chloropyridazine with benzimidazole under specific conditions. One common method includes the use of N,N-dimethylformamide dimethyl acetate as a solvent and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a two-step one-pot synthesis approach, which is efficient and yields high purity products. This method involves the initial formation of intermediates, followed by their condensation with active electrophiles in the same reaction vessel without isolation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Chloropyridazin-3-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents like secondary cyclic amines (e.g., pyrrolidine, piperidine, morpholine) are commonly used for amino-de-halogenation.
Oxidation and Reduction: Standard oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are employed under controlled conditions.
Major Products Formed:
Substitution Products: Amino derivatives of the original compound, which may exhibit enhanced biological activity.
Oxidation and Reduction Products: Modified compounds with altered electronic and steric properties.
Applications De Recherche Scientifique
1-(6-Chloropyridazin-3-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1-(6-Chloropyridazin-3-yl)-3-H/alkyl-4-phenyl-1H-pyrazol-5-amines: These compounds share the pyridazine core and exhibit similar biological activities.
6-Chloropyridazin-3-yl derivatives: These derivatives are active as nicotinic agents and have been studied for their affinity towards neuronal receptors.
Uniqueness: 1-(6-Chloropyridazin-3-yl)-1H-benzo[d]imidazole is unique due to its combined structural features of pyridazine and benzimidazole, which confer distinct electronic properties and biological
Propriétés
IUPAC Name |
1-(6-chloropyridazin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-5-6-11(15-14-10)16-7-13-8-3-1-2-4-9(8)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNQBCMUMIHUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1H-imidazole-4-sulfonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2990600.png)

![N-[(2-chlorophenyl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2990605.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate](/img/structure/B2990608.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990611.png)



![N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2990616.png)
